Befotertinib Exhibits 4-Fold Higher Risk of Severe Adverse Events Compared to Osimertinib
In a Bayesian network meta-analysis of first-line therapies for advanced EGFR-mutated NSCLC, befotertinib demonstrated a significantly elevated risk of grade ≥3 treatment-related adverse events (TRAEs) compared to other third-generation EGFR TKIs. The risk ratio (RR) for befotertinib was 3.96 (95% CrI: 2.35–7.17), a near four-fold increase relative to the comparator osimertinib [1].
| Evidence Dimension | Risk of Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
|---|---|
| Target Compound Data | Risk Ratio (RR) = 3.96 (95% CrI: 2.35–7.17) |
| Comparator Or Baseline | Osimertinib (RR = 1.0, reference) |
| Quantified Difference | ~3.96-fold higher risk |
| Conditions | Network meta-analysis of first-line EGFR-TKI monotherapy in advanced EGFR-mutated NSCLC |
Why This Matters
This quantifies a critical safety differentiator for procurement when research involves in vivo models or clinical studies where tolerability is a key variable.
- [1] Li B, et al. First-Line Third-Generation EGFR Tyrosine Kinase Inhibitor Monotherapy for Advanced EGFR-Mutated Non-Small Cell Lung Cancer: A Systematic Review and Network Meta-Analysis. MedComm. 2025;6(4):e788. View Source
